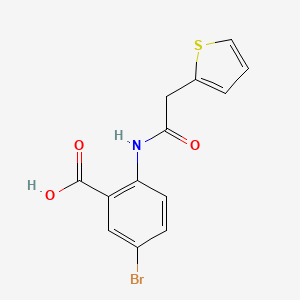methanone](/img/structure/B15150131.png)
[1-(4-Fluorobenzyl)piperidin-4-yl](4-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[(4-Fluorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(4-Fluorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine can involve several steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and carbonyl groups. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale preparation techniques, such as those described in patents for similar compounds. These methods often focus on optimizing yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1-{1-[(4-Fluorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol or an amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Aplicaciones Científicas De Investigación
1-{1-[(4-Fluorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{1-[(4-Fluorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: A potent and selective inhibitor of monoacylglycerol lipase.
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol: An antimalarial compound with high selectivity for resistant Plasmodium falciparum.
Uniqueness
Its fluorophenyl and carbonyl groups contribute to its distinct chemical properties and biological activities .
Propiedades
Fórmula molecular |
C19H27FN2O |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H27FN2O/c1-15-6-12-22(13-7-15)19(23)17-8-10-21(11-9-17)14-16-2-4-18(20)5-3-16/h2-5,15,17H,6-14H2,1H3 |
Clave InChI |
PWCKHMOBTVDNHT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-5-{5-[(1E)-2-phenylethenyl]-[3,3'-bipyridin]-6-yl}-2,3'-bipyridine](/img/structure/B15150049.png)
![6-(3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B15150063.png)
![3-Methylphenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate (non-preferred name)](/img/structure/B15150068.png)
![N'-[(naphthalen-1-yloxy)acetyl]-3-phenylpropanehydrazide](/img/structure/B15150081.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B15150089.png)
![2-{4-[3-(2-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15150092.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide](/img/structure/B15150093.png)
![N-{4-[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B15150108.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)alaninamide](/img/structure/B15150112.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B15150120.png)
![N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B15150122.png)
![3-[(Diphenylacetyl)amino]-4-methylbenzoic acid](/img/structure/B15150123.png)
![1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)-4-methylcyclohexanecarboxamide](/img/structure/B15150130.png)

